5-bromo-2-(4-{5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine
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Overview
Description
5-bromo-2-(4-{5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is a complex organic compound that belongs to the class of pyrrolopyrimidines.
Preparation Methods
The synthesis of 5-bromo-2-(4-{5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine typically involves multiple steps. One common method includes the palladium-catalyzed cross-coupling of 4-iodo-6-methoxy-5-nitropyrimidine with trimethyl (tributylstannylethynyl)silane to form the corresponding 4-trimethylsilylethynylpyrimidine. This is followed by the construction of an annellated pyrrolo ring . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and scalability .
Chemical Reactions Analysis
5-bromo-2-(4-{5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like oxone in DMF at room temperature.
Reduction: Reduction reactions can be carried out using hydrogen at room temperature.
Substitution: The bromine atom in the compound can be substituted with other groups using appropriate nucleophiles under suitable conditions.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It has been studied as a potential multi-targeted kinase inhibitor and apoptosis inducer . Its ability to inhibit enzymes like EGFR, Her2, VEGFR2, and CDK2 makes it a promising candidate for cancer therapy . Additionally, it has shown potential in inducing cell cycle arrest and apoptosis in cancer cells .
Mechanism of Action
The mechanism of action of 5-bromo-2-(4-{5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine involves its interaction with multiple kinase enzymes. It binds to the active sites of these enzymes, inhibiting their activity and leading to the induction of apoptosis in cancer cells . The compound also influences the expression of proapoptotic proteins like caspase-3 and Bax, while downregulating anti-apoptotic proteins like Bcl-2 .
Comparison with Similar Compounds
Similar compounds include other pyrrolopyrimidine derivatives such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds also exhibit kinase inhibitory activity but differ in their specific targets and potency. For example, pyrazolo[3,4-d]pyrimidine derivatives have shown significant inhibitory activity against CDK2/cyclin A2 . The unique structure of 5-bromo-2-(4-{5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine, particularly the presence of the bromine atom, enhances its binding affinity and selectivity for certain kinases .
Properties
IUPAC Name |
4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-5H-pyrrolo[3,2-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN7/c15-10-7-17-14(18-8-10)22-5-3-21(4-6-22)13-12-11(1-2-16-12)19-9-20-13/h1-2,7-9,16H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNESWNKMWMVZPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2NC=C3)C4=NC=C(C=N4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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